
3-(1H-indol-3-yl)-1H-pyrazol-5-amine
Overview
Description
3-(1H-indol-3-yl)-1H-pyrazol-5-amine, also known as IPA-3, is a small molecule inhibitor that has gained significant attention in the field of cancer research. Its unique structure and mechanism of action make it an attractive target for the development of new cancer therapies.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The indole moiety of 3-(1H-indol-3-yl)-1H-pyrazol-5-amine is pivotal in the synthesis of complex heterocyclic compounds. Researchers have utilized it in multicomponent reactions to create derivatives with potential biological activities . For example, the synthesis of benzo[f]indole-4,9-dione derivatives is of particular interest due to their remarkable biological activities, including antibacterial and anticancer properties .
Anti-Inflammatory Applications
Derivatives of 3-(1H-indol-3-yl)-1H-pyrazol-5-amine have been studied for their anti-inflammatory properties. One such derivative demonstrated significant reduction in leukocyte migration and showed promise in the treatment of inflammation via the sGC-NO/cytokine pathway . This pathway is crucial in the body’s response to inflammation and pain, making these derivatives valuable for pharmaceutical development.
Cytotoxicity Studies
The compound’s derivatives have been synthesized and evaluated for cytotoxic effects against various cancer cell lines. The presence of the indole and pyrazole moieties contributes to the cytotoxic activity, which is essential for developing new anticancer drugs .
Antimicrobial and Antitubercular Activities
Newly designed derivatives of 3-(1H-indol-3-yl)-1H-pyrazol-5-amine have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies are crucial as they contribute to the fight against resistant strains of bacteria and tuberculosis .
Pharmacophore Development
The N-acylhydrazone function, which can be derived from 3-(1H-indol-3-yl)-1H-pyrazol-5-amine, has been identified as a pharmacophore group with diverse pharmacological activities. This function is integral in the design of molecules with targeted therapeutic effects, including anti-inflammatory effects .
Organic Synthesis and Drug Discovery
The compound is used in organic synthesis and drug discovery for the sustainable and economical synthesis of complex hybrid heterocyclic scaffolds. Its versatility in reactions and the ability to form multiple bonds make it a valuable building block in creating diverse molecular structures .
Mechanism of Action
Target of Action
Indole derivatives have been known to interact with a variety of biological targets, including serotonin receptors and transporters , and cyclooxygenase (COX) enzymes .
Mode of Action
For instance, some indole derivatives can suppress the biosynthesis of certain mediators from arachidonic acid by selectively or non-selectively inhibiting COX enzymes .
Biochemical Pathways
Indole and its derivatives are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These metabolites can maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, anticonvulsant, and antimalarial effects .
properties
IUPAC Name |
5-(1H-indol-3-yl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-11-5-10(14-15-11)8-6-13-9-4-2-1-3-7(8)9/h1-6,13H,(H3,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDIPMWYSLNOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC(=NN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-(1H-indol-3-yl)-1H-pyrazol-5-amine a valuable building block in organic synthesis?
A1: This compound, often synthesized from 3-cyanoacetylindole, serves as a versatile intermediate for creating diverse heterocyclic compounds. Its structure allows for further modifications through reactions with various electrophiles. For instance, it can react with 1,3-biselectrophilic reagents to produce pyrazolo[1,5-a]pyrimidines. Additionally, it can participate in multi-component reactions with triethyl orthoformate and compounds containing an active methylene group to yield structurally diverse molecules []. This versatility makes it attractive for exploring new chemical entities with potential biological activities.
Q2: What is the relationship between the chemical structure of the synthesized compounds and their antioxidant activity?
A2: Research indicates that the specific structural class of the synthesized compound influences its antioxidant properties []. For example, derivatives belonging to the pyrazolo[1,5-a]pyrimidine series, synthesized using 3-(1H-indol-3-yl)-1H-pyrazol-5-amine as a starting material, generally displayed superior antioxidant activity compared to those in the pyrazolotriazine series. This suggests that the pyrimidine ring system may contribute favorably to the antioxidant mechanism. Further investigations into the structure-activity relationship within these compound classes could provide valuable insights for designing more potent antioxidants.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



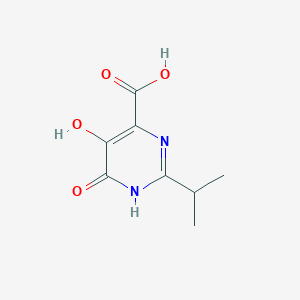
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1450840.png)
![5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1450843.png)

![4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1450845.png)
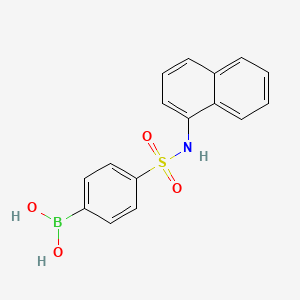
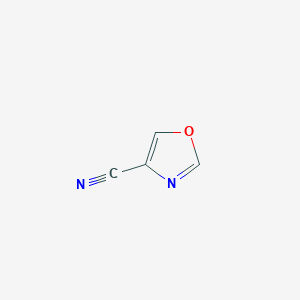
![(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride](/img/structure/B1450849.png)
![2-(7-(2-Fluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetic acid](/img/structure/B1450852.png)
![4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid](/img/structure/B1450853.png)
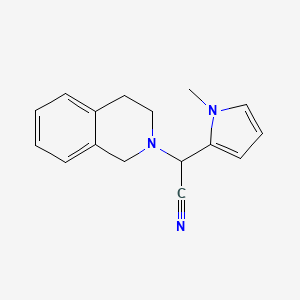

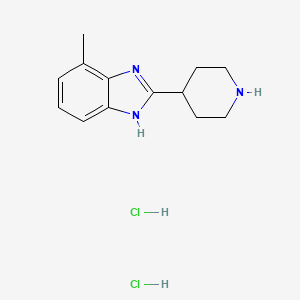
![(7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1450861.png)